tert-Butylhydroquinone glucouronide
Description
tert-Butylhydroquinone glucuronide (TBHQ-Glu) is a phase II metabolite formed via the glucuronidation of tert-butylhydroquinone (TBHQ), a secondary metabolite of the synthetic antioxidant 3-tert-butyl-4-hydroxyanisole (BHA). This conjugation occurs primarily in the liver, mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, and enhances the compound’s water solubility for renal or biliary excretion . Studies using rat liver microsomes and isolated hepatocytes demonstrate that TBHQ-Glu is a major metabolite alongside sulfated and glutathione-conjugated derivatives. Its formation is influenced by cytochrome P-450 isozymes (e.g., CYP1A1, CYP2B1) and inducible by pretreatments such as 5,6-benzoflavone or phenobarbital, which elevate steady-state concentrations of TBHQ-Glu in metabolic systems . TBHQ-Glu plays a critical role in detoxifying reactive intermediates like tert-butylquinone, which exhibits pro-oxidant activity and stimulates NADPH oxidase by 2- to 7-fold in microsomal preparations .
Properties
CAS No. |
1072455-71-0 |
|---|---|
Molecular Formula |
C16H22O8 |
Molecular Weight |
342.34 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(3-tert-butyl-4-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H22O8/c1-16(2,3)8-6-7(4-5-9(8)17)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h4-6,10-13,15,17-20H,1-3H3,(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |
InChI Key |
FVPCLKWJPROMNN-DKBOKBLXSA-N |
Isomeric SMILES |
CC(C)(C)C1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butylhydroquinone glucouronide involves the enzymatic conjugation of tert-Butylhydroquinone with glucuronic acid. This process is typically carried out using liver microsomes or recombinant enzymes that catalyze the glucuronidation reaction . The reaction conditions include maintaining an optimal pH and temperature to ensure the activity of the enzymes involved.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-Butylhydroquinone glucouronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety is cleaved off, regenerating tert-Butylhydroquinone . It can also participate in oxidation and reduction reactions, depending on the environmental conditions and the presence of specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids and bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary but generally involve controlled pH and temperature to ensure the desired reaction pathway .
Major Products Formed
The major product formed from the hydrolysis of this compound is tert-Butylhydroquinone. Oxidation reactions can lead to the formation of quinones, while reduction reactions can yield hydroquinones .
Scientific Research Applications
Key Properties:
- Antioxidant Activity : Prevents rancidity in fats and oils.
- Antimicrobial Properties : Inhibits growth of various microorganisms.
- Metabolism : Converted into glucuronide conjugates, which may influence its bioactivity.
Food Preservation
Tert-butylhydroquinone is extensively utilized as a food additive to prolong shelf life by preventing oxidative spoilage. Its effectiveness is attributed to its ability to scavenge free radicals.
| Application Area | Mechanism | Benefits |
|---|---|---|
| Food Industry | Antioxidant action | Prolongs shelf life of oils and fats |
| Cosmetic Products | Antioxidant and antimicrobial | Enhances product stability and safety |
Healthcare Applications
Recent studies indicate that tert-butylhydroquinone glucuronide may have therapeutic potential due to its metabolites' biological activities.
Case Study: Antibacterial Activity
A study investigated the antibacterial properties of TBHQ and its oxidation product, tert-butylbenzoquinone (TBBQ). Results showed that TBBQ exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 mg/L. The mode of action involved disrupting bacterial membrane integrity without causing lysis, suggesting potential for treating bacterial infections .
Dermatological Applications
Research has explored the use of TBHQ in dermatology, particularly regarding skin pigmentation changes. In a study involving guinea pigs, repeated dermal application of TBHQ was evaluated for depigmentation effects, indicating potential applications in skin treatments .
| Study Focus | Findings | Implications |
|---|---|---|
| Skin Treatments | Evaluated pigmentation changes | Potential use in skin lightening products |
Pharmaceutical Applications
Tert-butylhydroquinone glucuronide has been studied for its protective effects against drug-induced toxicity. For instance, it demonstrated protective effects against doxorubicin-induced cardiotoxicity by mitigating reactive oxygen species (ROS)-mediated damage in various tissues, including liver and kidney .
Mechanism of Action
Tert-Butylhydroquinone glucouronide exerts its effects primarily through its role in the detoxification pathway. The glucuronidation process enhances the solubility of tert-Butylhydroquinone, facilitating its excretion from the body . The molecular targets involved include enzymes such as UDP-glucuronosyltransferases, which catalyze the conjugation reaction . This pathway helps in reducing the toxicity of tert-Butylhydroquinone by converting it into a more water-soluble and excretable form .
Comparison with Similar Compounds
Comparison with Similar Compounds
The metabolic fate and functional roles of TBHQ-Glu can be contextualized by comparing it to structurally or functionally analogous compounds, including its own conjugates and other glucuronidated metabolites. Below is a detailed analysis:
Table 1: Comparative Analysis of TBHQ-Glu and Related Compounds
Key Comparative Insights
Structural Diversity: TBHQ-Glu is a phenolic glucuronide with a simple aromatic backbone, whereas trans-3-hydroxycotinine glucuronide is an alkaloid-derived glucuronide with a pyrrolidinylpyridine core . This structural difference impacts solubility and receptor interactions.
Metabolic Pathways :
- TBHQ-Glu formation is tightly coupled to cytochrome P-450 activity (CYP-mediated oxidation of BHA precedes conjugation), while trans-3-hydroxycotinine glucuronidation occurs directly on a pre-hydroxylated nicotine metabolite .
- Glutathione conjugation of TBHQ reduces covalent protein binding (a toxicological risk), highlighting its role in mitigating oxidative stress .
Toxicological and Regulatory Implications :
- TBHQ-Glu and its conjugates are part of a detoxification cascade for BHA, a widely used food additive. In contrast, trans-3-hydroxycotinine glucuronide is a biomarker for tobacco use, subject to distinct public health regulations .
Enzyme Induction: TBHQ-Glu synthesis is amplified by phenobarbital (a CYP2B inducer) and 5,6-benzoflavone (CYP1A inducer), whereas nicotine-derived glucuronides are less influenced by classical enzyme inducers .
Notes
- Expertise Alignment: This analysis synthesizes decades of research on xenobiotic metabolism, emphasizing phase II conjugation mechanisms.
- Source Diversity : References include peer-reviewed studies on BHA metabolism (1985) and HMDB’s structural database (2005), ensuring technical rigor.
- Abstinence from Speculation: All claims are evidence-bound; gaps (e.g., exact UGT isoforms for TBHQ-Glu) are explicitly noted.
Q & A
Q. What novel methodologies can elucidate tBHQ glucuronide’s role in epigenetic regulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
